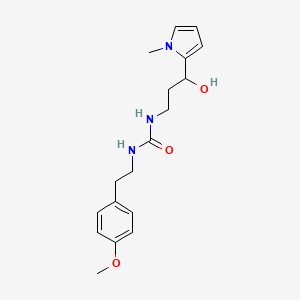
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Attachment of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the pyrrole ring, possibly through a nucleophilic substitution reaction.
Formation of the urea linkage: The final step involves the reaction of the intermediate with a suitable isocyanate or carbamate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea linkage can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methoxy group could yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-phenethylurea: Lacks the methoxy group on the phenethyl moiety.
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-hydroxyphenethyl)urea: Has a hydroxy group instead of a methoxy group on the phenethyl moiety.
Uniqueness
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both the methoxyphenethyl and hydroxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-21-13-3-4-16(21)17(22)10-12-20-18(23)19-11-9-14-5-7-15(24-2)8-6-14/h3-8,13,17,22H,9-12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXKNTRBXPFVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NCCC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorobenzoyl)-3,6-dimethyl-7-phenylimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2803671.png)
![2-Chloro-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylacetamide](/img/structure/B2803673.png)

![Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B2803678.png)
![2-(benzylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide](/img/structure/B2803680.png)
![N-(1-cyanocyclopentyl)-3-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2803681.png)
![5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(2,2,2-trifluoroethylsulfanyl)pyrazole-3-carbonitrile](/img/structure/B2803683.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2803686.png)
![N-(4-methoxyphenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2803687.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2803689.png)

![N-(4-chlorobenzyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2803692.png)
